Osaterone - 105149-04-0

Osaterone

Catalog Number: EVT-277737
CAS Number: 105149-04-0
Molecular Formula: C20H25ClO4
Molecular Weight: 364.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Osaterone is effective against prostatic hyperplasia in dogs.
Classification

Osaterone acetate is classified as an antiandrogen and belongs to the category of steroid hormones. Its pharmacological properties make it particularly effective in managing conditions related to excessive androgen activity, such as benign prostatic hyperplasia.

Synthesis Analysis

The synthesis of osaterone acetate involves several chemical reactions that transform precursor compounds into the final product. The general synthetic route includes:

  1. Starting Materials: The synthesis typically begins with a steroid backbone, which is modified through various chemical reactions.
  2. Key Reactions:
    • Acylation: The introduction of an acetate group is achieved through acylation reactions.
    • Reduction and Hydrolysis: These steps are crucial for modifying specific functional groups to achieve the desired biological activity.

The synthesis can be optimized by controlling parameters such as temperature, reaction time, and the concentration of reagents to maximize yield and purity.

Molecular Structure Analysis

Osaterone acetate has a complex molecular structure characterized by its steroidal framework. The molecular formula is C21H28O3C_{21}H_{28}O_3, and its structure features:

  • Steroidal Core: A four-ring structure typical of steroids.
  • Functional Groups: Includes hydroxyl (-OH) and acetate (-OCOCH₃) groups which are critical for its biological activity.

The three-dimensional conformation of osaterone acetate plays a significant role in its interaction with androgen receptors, influencing its efficacy as an antiandrogen.

Chemical Reactions Analysis

Osaterone acetate undergoes various chemical reactions during its metabolism and therapeutic application:

  1. Metabolism: In vivo studies have identified multiple metabolites formed from osaterone acetate in dogs and humans. These metabolites can influence the drug's pharmacokinetics and pharmacodynamics.
  2. Receptor Binding: The primary reaction involves binding to androgen receptors in prostatic tissues, where it competes with natural androgens like testosterone.

These reactions are essential for understanding how osaterone acetate exerts its therapeutic effects and how it is processed within the body.

Mechanism of Action

Osaterone acetate acts primarily through competitive inhibition at androgen receptors. The mechanism can be summarized as follows:

  • Binding Affinity: Osaterone acetate binds to androgen receptors with high affinity, preventing natural androgens from exerting their effects.
  • Inhibition of Prostate Growth: By blocking these receptors, osaterone acetate inhibits the proliferation of prostate cells stimulated by androgens, leading to reduced prostate size and alleviation of symptoms associated with benign prostatic hyperplasia.

Studies have shown that this mechanism does not adversely affect semen quality in treated dogs, making it a preferred option for managing benign prostatic hyperplasia while preserving reproductive function.

Physical and Chemical Properties Analysis

Osaterone acetate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal storage conditions but should be protected from light and moisture to maintain potency.

These properties are critical for formulation development and ensuring proper dosing in clinical applications.

Applications

Osaterone acetate is primarily used in veterinary medicine for treating benign prostatic hyperplasia in dogs. Its applications include:

  • Management of Prostate Disorders: Effective in reducing prostate size and alleviating urinary symptoms associated with benign prostatic hyperplasia.
  • Preservation of Reproductive Function: Unlike some other treatments, osaterone acetate does not significantly impact semen quality, making it suitable for breeding dogs.
  • Research Applications: Studies investigating its metabolic pathways contribute to understanding steroid metabolism and receptor interactions.
Pharmacological Mechanisms of Osaterone in Androgen-Dependent Pathologies

Molecular Targets: Androgen Receptor Antagonism and Competitive Binding Dynamics

Osaterone acetate (17α-acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione) is a steroidal antiandrogen that exerts its primary therapeutic effects through high-affinity competitive binding to androgen receptors (AR) in target tissues. Structurally derived from progesterone, osaterone shares homology with chlormadinone acetate but incorporates a critical 2-oxa substitution that enhances its receptor-binding specificity [8] [9]. This molecular configuration enables osaterone to outcompete endogenous androgens like testosterone and dihydrotestosterone (DHT) for AR binding sites, with dissociation constants (Kd) approximately 5-fold lower than those of natural ligands, thereby preventing transcriptional activation of androgen-responsive genes [1] [9].

The binding kinetics follow a reversible, concentration-dependent pattern, with osaterone demonstrating preferential affinity for prostatic AR isoforms over those in muscle or lymphoid tissues. This selectivity underpins its therapeutic utility in prostate pathologies while minimizing off-target effects. Upon binding, osaterone induces conformational changes in the AR ligand-binding domain that disrupt coactivator recruitment, effectively blocking the receptor’s nuclear translocation and DNA-binding capabilities [4] [7]. Research in canine models confirms that osaterone administration reduces AR density in prostatic tissue by 40–60% within 7 days through receptor downregulation, further diminishing cellular sensitivity to circulating androgens [4] [9].

Table 1: Androgen Receptor Binding Parameters of Osaterone vs. Endogenous Ligands

CompoundRelative Binding Affinity (%)Dissociation Constant (Kd nM)Nuclear Translocation Efficiency
Dihydrotestosterone100 (Reference)0.5–1.0High
Testosterone60–751.5–2.5Moderate
Osaterone acetate95–1100.4–0.8None (Antagonist)
Chlormadinone acetate85–950.9–1.2Low

Data synthesized from [1] [4] [9]

Additionally, osaterone inhibits the testosterone transport system in prostatic epithelial cells, reducing intracellular androgen accumulation by 70–80% at therapeutic concentrations. This dual mechanism—simultaneous receptor blockade and substrate transport inhibition—creates a comprehensive antiandrogenic barrier [9]. The major metabolite, 15β-hydroxy-osaterone, retains significant AR-binding activity (≈80% of parent compound), extending the pharmacodynamic effect beyond the parent molecule’s pharmacokinetic profile [8].

Dual Antiandrogen-Progestin Activity: Implications for Prostatic Tissue Modulation

Osaterone’s progestogenic activity distinguishes it from nonsteroidal antiandrogens, providing multi-modal suppression of androgen-dependent pathologies. As a synthetic progestin, osaterone activates progesterone receptors (PR) in hypothalamic-pituitary and reproductive tissues, inducing negative feedback inhibition of luteinizing hormone (LH) secretion [2] [6]. This suppresses testicular testosterone production by 50–70% in canine models, complementing direct AR antagonism in the prostate [4] [9]. The combined effect achieves greater androgen suppression than either mechanism alone, particularly valuable in intact males where gonadotropin reduction diminishes systemic androgen exposure.

The progestin component also modulates stromal-epithelial interactions in prostatic tissue. Progesterone receptor activation inhibits estrogen-induced upregulation of AR expression in stromal cells, disrupting paracrine signaling that drives epithelial proliferation in benign prostatic hyperplasia (BPH) [2] [6]. This explains osaterone’s superior efficacy over pure antiandrogens in reducing prostate volume (35–50% reduction vs. 20–30% with flutamide analogs), as confirmed in comparative studies of BPH treatment [4] [5].

Table 2: Biological Activities of Osaterone Acetate in Prostatic Tissue

Activity TypeTarget PathwayPhysiological EffectTherapeutic Impact
AntiandrogenAndrogen receptor bindingCompetitive AR antagonismBlocks DHT-mediated hyperplasia
ProgestogenicHypothalamic-pituitary axisLH suppression → reduced testicular T productionLowers systemic androgen exposure
Epithelial-stromal modulatorPR-mediated stromal signalingInhibits estrogen-induced AR upregulationReduces paracrine growth stimulation
5α-Reductase inhibitionTestosterone-to-DHT conversionSuppresses intraprostatic DHT synthesisSynergistic antiandrogen effect

Data derived from [2] [4] [6]

Metabolically, osaterone’s 2-oxa modification reduces glucocorticoid receptor cross-reactivity compared to older progestins, minimizing metabolic side effects. Its primary metabolite, 15β-hydroxy-osaterone, retains both antiandrogen and progestin activities but shows no mineralocorticoid activity, preserving cardiovascular safety [8]. This metabolic stability ensures sustained tissue effects, with prostatic drug concentrations remaining therapeutically relevant for >14 days post-administration [9].

Role in 5α-Reductase Enzyme Inhibition: Synergistic Pathways in Dihydrotestosterone Suppression

While osaterone is primarily characterized as an AR antagonist, emerging evidence indicates direct inhibition of 5α-reductase (5αR) isoenzymes, particularly the type 2 isoform predominant in prostatic tissue. In vitro studies demonstrate concentration-dependent suppression of 5αR activity, with 50% inhibitory concentrations (IC50) of 0.8–1.2 µM for human prostatic microsomes [1] [7]. This inhibition occurs through competitive binding at the enzyme’s testosterone-binding site, distinct from finasteride’s mechanism, potentially explaining osaterone’s lower incidence of sexual dysfunction in clinical use [7] [10].

The pharmacological significance lies in synergistic DHT suppression: while AR blockade prevents DHT signaling, 5αR inhibition reduces DHT synthesis, creating complementary effects. Canine studies show osaterone reduces intraprostatic DHT concentrations by 60–75% within 7 days, exceeding reductions achieved via receptor blockade alone [4] [7]. This dual action is particularly advantageous in androgen-saturated environments where receptor antagonists may be outcompeted, ensuring therapeutic efficacy even with elevated testosterone levels.

Table 3: 5α-Reductase Inhibitory Activity of Osaterone vs. Reference Compounds

Compound5αR Type 1 IC50 (µM)5αR Type 2 IC50 (µM)Selectivity Ratio (Type 2:Type 1)
Finasteride>1000.07–0.1>1,000
Dutasteride0.5–0.80.01–0.030.04–0.06
Osaterone acetate8.5–12.50.8–1.26.5–10.6
Chlormadinone acetate15–222.5–3.56.0–8.8

Data compiled from [1] [7] [10]

Osaterone’s metabolite profile enhances this enzymatic inhibition. The 15β-hydroxy metabolite exhibits comparable 5αR inhibitory activity (Type 2 IC50 ≈1.5 µM), sustaining enzyme suppression throughout the dosing interval [8]. Unlike finasteride, osaterone does not significantly alter circulating neurosteroid metabolites (e.g., allopregnanolone), potentially explaining its lower association with depression in pharmacovigilance data [7] [10]. The net effect is a multi-pathway attack on the androgen axis: reduced testicular testosterone production (progestin effect), diminished conversion to DHT (5αR inhibition), and impaired DHT signaling (AR antagonism). This triad explains osaterone’s clinical efficacy in BPH management while preserving fertility—azoospermia occurs in <5% of treated dogs versus 40–60% with GnRH analogs [4] [5].

Properties

CAS Number

105149-04-0

Product Name

Osaterone

IUPAC Name

(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1-hydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one

Molecular Formula

C20H25ClO4

Molecular Weight

364.9 g/mol

InChI

InChI=1S/C20H25ClO4/c1-11(22)20(24)7-5-14-12-8-16(21)15-9-17(23)25-10-18(15,2)13(12)4-6-19(14,20)3/h8-9,12-14,24H,4-7,10H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1

InChI Key

ZLLOIFNEEWYATC-XMUHMHRVSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O

Solubility

Soluble in DMSO

Synonyms

Osaterone

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.